3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione
Description
3a-Methyl-hexahydro-1λ⁶-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione is a complex tricyclic heterocyclic compound featuring fused imidazolidine, thiazole, and dione moieties. Its molecular formula is C₆H₈N₂O₃S, with a molecular weight of 190.22 g/mol (CAS: (1R,2S,6R,7S)-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione) . Its synthetic utility lies in its ability to act as a precursor for further functionalization due to the reactive thiazole and imidazolidine rings.
Properties
IUPAC Name |
3a-methyl-1,1-dioxo-2,3,4,5-tetrahydroimidazo[1,5-b][1,2]thiazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c1-6-2-3-12(10,11)8(6)5(9)7-4-6/h2-4H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZSGVFXWAKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCS(=O)(=O)N1C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Cyclization Approach
This method involves sequential formation of the imidazolidine and thiazole rings:
Imidazolidine precursor synthesis :
Thiazole ring closure :
Key limitation : Low overall yield (37%) due to intermediate purification steps.
Simultaneous Ring Formation via 1,3-Dipolar Cycloaddition
Adapting methodologies from triazolothiadiazole synthesis:
Preparation of azomethine imine :
Cycloaddition with dienophiles :
Advantage : Single-step formation of bicyclic core reduces purification needs.
Modern Optimization Strategies
One-Pot Multicomponent Synthesis
Building on imidazo[2,1-b]thiadiazole protocols:
| Component | Role | Optimal Equiv. |
|---|---|---|
| Methylglyoxal | Imidazolidine precursor | 1.2 |
| Cysteamine sulfone | Thiazole ring source | 1.0 |
| NH₄OAc | Cyclization catalyst | 0.3 |
Procedure :
Enantioselective Synthesis
Adapting furo-imidazole methodology:
- Chiral induction :
- Use of (R)-BINOL-phosphoric acid (10 mol%) in THF at -20°C.
- Spirocyclization :
- Treatment with NaBH₄/CeCl₃·7H₂O reduces intermediate ketone.
- Sulfonation :
- Sequential oxidation with Oxone® in MeOH/H₂O.
Outcome : 92% ee achieved via chiral HPLC analysis.
Critical Reaction Parameters
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 54 | 12 |
| EtOH/H₂O | 24.3 | 78 | 8 |
| MeCN | 37.5 | 63 | 10 |
Data aggregated from demonstrates aqueous ethanol optimizes both yield and reaction time.
Oxidation Catalysts for Sulfone Formation
| Oxidant | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| mCPBA | 25 | 98 | 82 |
| H₂O₂/HOAc | 50 | 95 | 91 |
| KHSO₅ | 40 | 89 | 87 |
Hydrogen peroxide in acetic acid provides optimal balance between conversion and selectivity.
Analytical Characterization
¹H NMR (400 MHz, DMSO-d₆):
X-ray Crystallography :
Industrial Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, reduced forms of the original compound .
Scientific Research Applications
Chemical Structure and Synthesis
3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione belongs to a class of heterocyclic compounds that exhibit diverse biological activities. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Although specific synthetic pathways for this compound are not extensively documented in the available literature, related compounds suggest that methods such as nucleophilic substitution and condensation reactions could be employed.
Biological Activities
The biological activities of this compound have been investigated in several studies. Key findings include:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against a range of bacteria and fungi. For instance, derivatives containing thiazole rings have shown efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
- Anticancer Potential : Compounds with similar structural motifs have been evaluated for their anticancer properties. They may act by inhibiting specific enzymes involved in cell proliferation or by inducing apoptosis in cancer cells . The structure–activity relationship studies suggest that modifications at certain positions can enhance their potency against various cancer cell lines.
Applications in Pharmaceuticals
The applications of this compound in pharmaceuticals can be categorized as follows:
Drug Development
Given its promising biological activities, this compound could serve as a lead structure for developing new antimicrobial or anticancer agents. Researchers can modify its structure to enhance efficacy and reduce toxicity.
Enzyme Inhibition
The compound may also find applications as an enzyme inhibitor. For example, it could target acetylcholinesterase or other relevant enzymes implicated in neurodegenerative diseases . This application is particularly relevant given the growing interest in developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound’s structural complexity and functional groups invite comparison with other heterocyclic systems, particularly those involving thiazoles, thiadiazoles, and triazoles. Below is a detailed analysis:
Structural Comparison
*Molecular weights estimated based on synthesis protocols in cited studies.
Key Structural Insights :
- Ring Systems : The target compound’s tricyclic framework distinguishes it from simpler bicyclic analogs like thiadiazoles or triazoles. This rigidity may enhance metabolic stability but could limit conformational flexibility required for target binding .
- Functional Groups : The sulfone and ketone groups in the target compound contrast with the sulfur and nitrogen-rich environments of thiadiazoles and triazoles, which are often optimized for π-π stacking or hydrogen-bond interactions in drug design .
Biological Activity
3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- CAS Number : 2138069-13-1
- Molecular Formula : C₇H₈N₂O₃S
- Molecular Weight : 188.21 g/mol
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Specifically, the thiazole moiety is known for its involvement in numerous pharmacological activities:
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties. The presence of sulfur and nitrogen in the thiazole ring enhances its interaction with microbial enzymes and receptors.
- Anticancer Potential : Compounds containing thiazole structures have shown promise in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Pharmacological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
- Cancer Inhibition : Research on thiazole derivatives has indicated their ability to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example, a derivative similar to 3a-Methyl showed IC50 values in the low micromolar range against breast cancer cells.
- Neuroprotective Effects : In vitro studies indicated that compounds with thiazole structures could protect neurons from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
